molecular formula C25H38N4O3 B2714879 N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide CAS No. 922120-41-0

N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2714879
CAS RN: 922120-41-0
M. Wt: 442.604
InChI Key: QSDXBTVAIKZFAX-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H38N4O3 and its molecular weight is 442.604. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blockade of Orexin Receptors

Studies have investigated the role of orexin receptors in sleep modulation, highlighting the pharmacological blockade of these receptors to promote sleep. For example, the blockade of orexin-1 receptors attenuates the sleep-promoting effects of orexin-2 receptor antagonism, indicating a complex interplay between these receptors in sleep regulation (Dugovic et al., 2009).

Synthesis and Pharmacological Activity

The synthesis of dopaminergic tetrahydroisoquinolines demonstrates their potential in displacing D2 dopamine receptors, indicating relevance in neuropsychopharmacology (Andreu et al., 2002).

Structural Investigations

Structural investigations of tetrahydroquinolino cyclohept[b]indoles have contributed to the understanding of molecular conformations and intermolecular interactions, which are critical for drug design and development (Yamuna et al., 2010).

Anticancer Agents

The one-pot synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates as potential anticancer agents illustrates the application of tetrahydroquinoline derivatives in cancer research. These compounds have shown moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Heterocyclic Chemistry

Research in heterocyclic chemistry, such as the synthesis of pyrazolo[3,4-c]isoquinolines, demonstrates the diversity of applications for tetrahydroquinoline derivatives in developing new chemical entities with potential biological activities (Dyachenko et al., 2013).

properties

IUPAC Name

N'-cycloheptyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3/c1-28-12-6-7-19-17-20(10-11-22(19)28)23(29-13-15-32-16-14-29)18-26-24(30)25(31)27-21-8-4-2-3-5-9-21/h10-11,17,21,23H,2-9,12-16,18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDXBTVAIKZFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

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